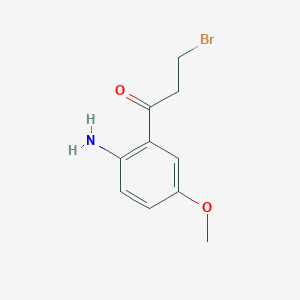
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, a chloro group, and an ethyl group
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-chloro-2-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs selectively at the propyl group, yielding the desired product.
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting with sodium hydroxide can yield the corresponding alcohol.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 3-chloro-2-ethylstyrene.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium tert-butoxide), nucleophiles (e.g., sodium cyanide, ammonia), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various functionalized aromatic compounds.
Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and drug intermediates. Its halogenated structure is often found in bioactive molecules with therapeutic potential.
Materials Science: It can be utilized in the preparation of polymers and advanced materials. The presence of halogen atoms can impart unique properties such as flame retardancy and chemical resistance.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism, involving a backside attack and inversion of configuration. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of the halide.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-3-chloropropane: Similar in structure but lacks the aromatic ring and ethyl group. It is used as a phase separation reagent and in the synthesis of pharmaceuticals.
3-Bromopropylbenzene: Lacks the chloro and ethyl substituents. It is used in organic synthesis and as an intermediate in the production of other chemicals.
3-Chloro-2-ethylbenzene: Lacks the bromopropyl group. It is used in the synthesis of agrochemicals and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H14BrCl |
|---|---|
Poids moléculaire |
261.58 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-chloro-2-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3 |
Clé InChI |
RQOXOYQINQMTKC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1Cl)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


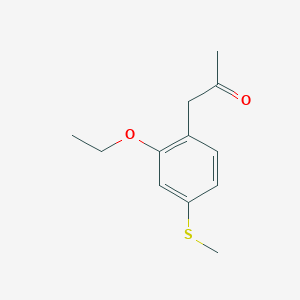
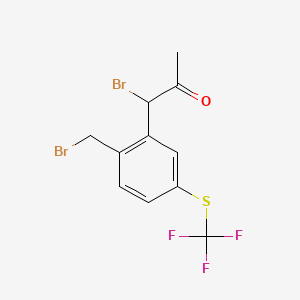
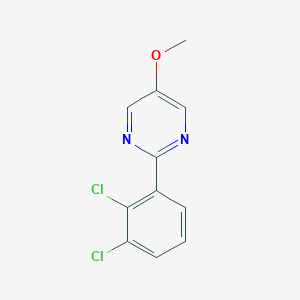
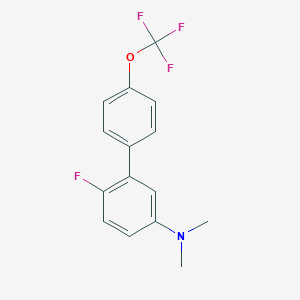
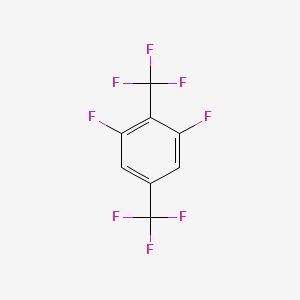
![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
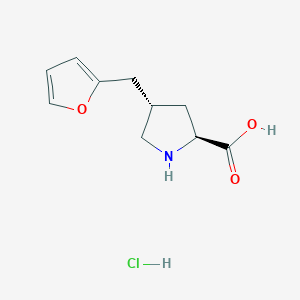
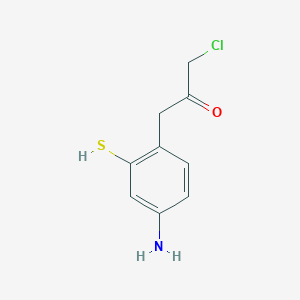
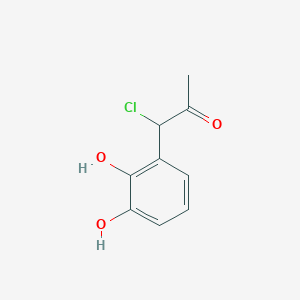
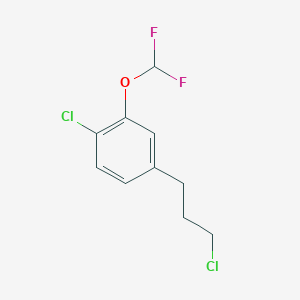
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)
![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)
